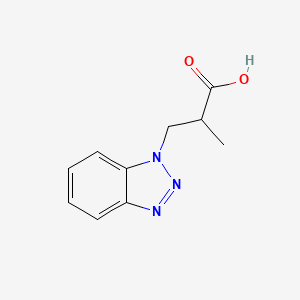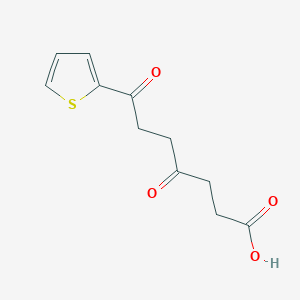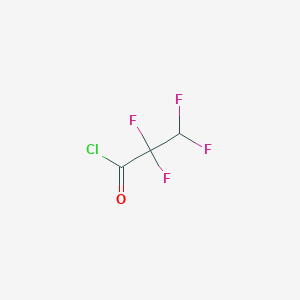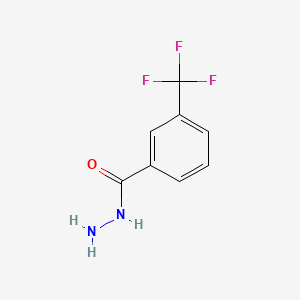
3-(三氟甲基)苯甲酰肼
描述
3-(Trifluoromethyl)benzohydrazide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a hydrazide functional group.
科学研究应用
3-(Trifluoromethyl)benzohydrazide has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research indicates potential therapeutic applications, including the development of drugs targeting neurological disorders.
作用机制
Target of Action
It’s known that the compound affects the respiratory system
Biochemical Pathways
Some studies suggest that benzhydrazide derivatives can display fungicidal activity , indicating potential effects on fungal biochemical pathways. More research is needed to elucidate the specific pathways affected and their downstream effects.
Result of Action
Some research suggests that benzhydrazide derivatives can have antimicrobial effects , which could imply a range of potential cellular effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 3-(Trifluoromethyl)benzohydrazide, it’s recommended to keep it away from open flames, hot surfaces, and sources of ignition, and take precautionary measures against static discharge
生化分析
Biochemical Properties
3-(Trifluoromethyl)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with acetylcholinesterase and butyrylcholinesterase, where 3-(Trifluoromethyl)benzohydrazide acts as an inhibitor . This inhibition is crucial as it affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing nerve signal transmission. Additionally, the compound’s electron-withdrawing trifluoromethyl group enhances its biological half-life by impeding oxidative metabolism and improving cellular membrane permeability .
Cellular Effects
3-(Trifluoromethyl)benzohydrazide has been observed to impact various cellular processes significantly. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects neurotransmission, which can alter cell signaling pathways . Furthermore, its ability to penetrate cellular membranes enhances its efficacy in modulating intracellular processes, including gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of 3-(Trifluoromethyl)benzohydrazide involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine . This binding interaction is facilitated by the trifluoromethyl group’s electron-withdrawing properties, which enhance the compound’s affinity for the enzyme’s active site. Additionally, 3-(Trifluoromethyl)benzohydrazide’s lipophilicity allows it to cross cellular membranes and interact with intracellular targets, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)benzohydrazide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that 3-(Trifluoromethyl)benzohydrazide maintains its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained changes in cellular function and neurotransmission .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)benzohydrazide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant adverse effects . At higher doses, 3-(Trifluoromethyl)benzohydrazide can lead to toxic effects, including respiratory irritation and skin irritation . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
3-(Trifluoromethyl)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s trifluoromethyl group impedes oxidative metabolism, enhancing its biological half-life . Additionally, 3-(Trifluoromethyl)benzohydrazide’s interaction with acetylcholinesterase and butyrylcholinesterase affects the metabolic flux of acetylcholine, a critical neurotransmitter . These interactions underscore the compound’s role in modulating metabolic pathways and influencing metabolite levels.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)benzohydrazide within cells and tissues are influenced by its lipophilicity and interaction with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes efficiently, facilitating its distribution within various cellular compartments . Additionally, 3-(Trifluoromethyl)benzohydrazide interacts with specific transporters and binding proteins that influence its localization and accumulation within tissues .
Subcellular Localization
3-(Trifluoromethyl)benzohydrazide’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is primarily localized within the cytoplasm, where it interacts with acetylcholinesterase and butyrylcholinesterase . Additionally, its lipophilicity allows it to penetrate cellular membranes and reach intracellular targets, influencing its activity and function . These localization patterns are crucial for understanding the compound’s biochemical effects and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)benzohydrazide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
CF3C6H4COOH+NH2NH2→CF3C6H4CONHNH2+H2O
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)benzohydrazide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid derivatives, while reduction can produce trifluoromethylbenzylamines .
相似化合物的比较
- 4-(Trifluoromethyl)benzohydrazide
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzoic acid
Comparison: 3-(Trifluoromethyl)benzohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity and biological activity compared to its analogs. For example, while 3-(Trifluoromethyl)benzaldehyde is primarily used in fragrance and flavor industries, 3-(Trifluoromethyl)benzohydrazide’s applications are more aligned with pharmaceuticals and agrochemicals .
属性
IUPAC Name |
3-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUSYNBASYGAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380514 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22227-25-4 | |
| Record name | 3-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



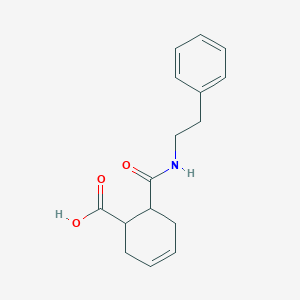
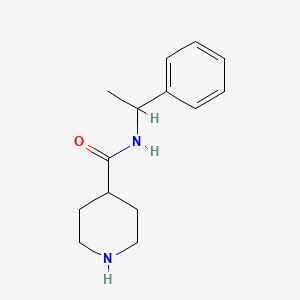

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)
![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)


